N-(4,6-dimethylpyridin-2-yl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(4,6-DIMETHYL-2-PYRIDINYL)-2-METHYL-3-FURAMIDE is a chemical compound with a unique structure that combines a pyridine ring with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYL-2-PYRIDINYL)-2-METHYL-3-FURAMIDE typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 2-methyl-3-furanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYL-2-PYRIDINYL)-2-METHYL-3-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or furan rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4,6-DIMETHYL-2-PYRIDINYL)-2-METHYL-3-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYL-2-PYRIDINYL)-2-METHYL-3-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-DIMETHYL-2-PYRIDINYL)CYCLOPROPANECARBOXAMIDE
- N-(4,6-DIMETHYL-2-PYRIDINYL)-4-NITROBENZAMIDE
- N-(4,6-DIMETHYL-2-PYRIDINYL)CYCLOPENTANECARBOXAMIDE
Uniqueness
N-(4,6-DIMETHYL-2-PYRIDINYL)-2-METHYL-3-FURAMIDE is unique due to its specific combination of a pyridine ring with a furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-8-6-9(2)14-12(7-8)15-13(16)11-4-5-17-10(11)3/h4-7H,1-3H3,(H,14,15,16) |
InChI Key |
YWUNJAGBIBFCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=C(OC=C2)C)C |
Origin of Product |
United States |
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